4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (THBCA) is an important organic compound that has been studied extensively for its diverse applications in the scientific field. THBCA is a heterocyclic compound that is composed of a benzothiophene ring and a carboxylic acid group, and is found in a variety of natural and synthetic sources. As a result of its unique structure, THBCA has a wide range of applications in the scientific field, ranging from its use as a building block for the synthesis of other compounds to its various applications in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: is a valuable intermediate in medicinal chemistry. It’s used in the synthesis of various pharmaceutical compounds due to its heterocyclic structure which is a common motif in drug molecules . For instance, its derivatives have been explored for their potential as tridentate Schiff bases, which can form complexes with metals like copper (II) and may exhibit therapeutic properties .
Materials Science: Development of Organic Semiconductors
In materials science, this compound serves as a building block for organic semiconductors. Its thiophene ring can contribute to the pi-conjugation system, which is essential for the transport of charge carriers in organic electronic devices .
Environmental Science: Anti-corrosion Agents
The benzothiophene moiety is being studied for its use in anti-corrosion agents. Compounds derived from 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid have shown promise in protecting metals from corrosion, particularly in acidic environments, which is crucial for extending the lifespan of industrial machinery .
Analytical Chemistry: Chromatographic Standards
This compound can be used to create chromatographic standards. Due to its unique chemical structure, it can serve as a reference compound in chromatography, aiding in the identification and quantification of similar compounds in complex mixtures .
Biochemistry: Study of Enzyme Inhibition
In biochemistry, derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid are used to study enzyme inhibition. These studies can lead to the development of new inhibitors that can regulate enzymatic activity, which is vital for treating various diseases .
Pharmacology: Drug Discovery and Development
Lastly, in pharmacology, this compound is utilized in the discovery and development of new drugs. Its structural features make it a candidate for modification into compounds that can interact with biological targets, potentially leading to the development of new medications .
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as inhibitors of enzymes like pdk1 and ldha .
Biochemical Pathways
Similar compounds have been shown to affect glucose metabolism pathways by inhibiting enzymes like pdk1 and ldha .
Pharmacokinetics
Its molecular weight (18224 g/mol) and logP value suggest that it may have good oral bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against certain types of cancer cells .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZQEHPGHKGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354275 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19156-54-8 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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